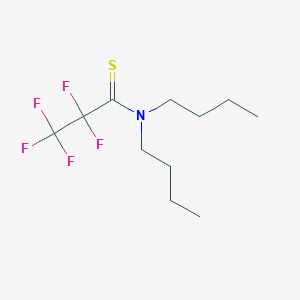

N,N-dibutyl-2,2,3,3,3-pentafluoropropanethioamide

Description

N,N-dibutyl-2,2,3,3,3-pentafluoropropanethioamide: is an organofluorine compound characterized by the presence of both fluorine and sulfur atoms in its structure. This compound is of interest due to its unique chemical properties, which make it useful in various scientific and industrial applications.

Properties

Molecular Formula |

C11H18F5NS |

|---|---|

Molecular Weight |

291.33 g/mol |

IUPAC Name |

N,N-dibutyl-2,2,3,3,3-pentafluoropropanethioamide |

InChI |

InChI=1S/C11H18F5NS/c1-3-5-7-17(8-6-4-2)9(18)10(12,13)11(14,15)16/h3-8H2,1-2H3 |

InChI Key |

OXVYHKZAGOWZMJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)C(=S)C(C(F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibutyl-2,2,3,3,3-pentafluoropropanethioamide typically involves the reaction of dibutylamine with a fluorinated thioamide precursor. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include dibutylamine and pentafluoropropanethioamide, with the reaction often facilitated by a suitable solvent and catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N,N-dibutyl-2,2,3,3,3-pentafluoropropanethioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can convert the thioamide group to an amine or other reduced forms.

Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N,N-dibutyl-2,2,3,3,3-pentafluoropropanethioamide is used as a building block in the synthesis of more complex organofluorine compounds. Its unique properties make it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential interactions with biomolecules. Its fluorinated structure can enhance binding affinity and specificity in biochemical assays.

Medicine: The compound’s unique chemical properties are explored for potential therapeutic applications, including drug development. Its ability to interact with biological targets makes it a candidate for further investigation in medicinal chemistry.

Industry: this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes, including the manufacture of coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which N,N-dibutyl-2,2,3,3,3-pentafluoropropanethioamide exerts its effects involves its interaction with molecular targets through its fluorinated and thioamide groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s ability to form stable complexes with metal ions and other molecules also contributes to its mechanism of action.

Comparison with Similar Compounds

N,N-dibutyl-2,2,3,3,3-pentafluoropropanamide: Similar structure but lacks the thioamide group.

N,N-dibutyl-2,2,3,3,3-pentafluoropropanesulfonamide: Contains a sulfonamide group instead of a thioamide group.

Uniqueness: N,N-dibutyl-2,2,3,3,3-pentafluoropropanethioamide is unique due to the presence of both fluorine and sulfur atoms in its structure. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.

Biological Activity

N,N-Dibutyl-2,2,3,3,3-pentafluoropropanethioamide is a fluorinated compound with significant biological activity. This article explores its properties, mechanisms of action, and potential applications based on the available research literature.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a thioamide functional group and multiple fluorine atoms that contribute to its unique properties. The presence of fluorine enhances lipophilicity and influences biological interactions.

Biological Activity

Mechanisms of Action

- Antimicrobial Properties : Research indicates that fluorinated compounds often exhibit antimicrobial activity. The presence of multiple fluorine atoms can disrupt bacterial membranes, leading to cell lysis.

- Inhibition of Enzymatic Activity : Thioamides can act as enzyme inhibitors. The specific mechanism involves interaction with active sites of enzymes, potentially affecting metabolic pathways in microorganisms and plants.

- Toxicological Effects : Studies have shown that certain thioamides can be toxic to aquatic organisms and may have implications for environmental safety. For instance, chronic exposure to related compounds has been linked to systemic effects in dermal workers .

Case Studies

- Aquatic Toxicity Assessment : A study assessed the toxicity of this compound on freshwater organisms. Results indicated a median lethal concentration (LC50) value suggesting significant toxicity at concentrations above 0.004 mg/l for aquatic organisms .

- Pesticidal Applications : The compound has been explored for use in agriculture as a biocide. Its effectiveness against pests was evaluated in controlled environments, demonstrating potential for pest control due to its ability to disrupt biological functions in target species .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.